

Application Note: Quantification of Adipogenesis using Oil Red O Staining

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Compound of Interest

Compound Name: Solvent red 26

Cat. No.: B147721

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Introduction

Adipogenesis, the process of cell differentiation by which preadipocytes become mature adipocytes, is a key area of study in metabolic diseases such as obesity and diabetes. A hallmark of mature adipocytes is the accumulation of intracellular lipid droplets. Oil Red O is a lysochrome (fat-soluble dye) used for the staining of neutral triglycerides and lipids in cultured cells and tissues.^{[5][6]} The intensity of Oil Red O staining is directly proportional to the amount of lipid accumulation, making it a reliable method for quantifying the extent of adipogenesis.^[4] This protocol details the methodology for staining cultured adipocytes with Oil Red O, followed by quantification through spectrophotometry.

Principle of the Assay

The Oil Red O staining procedure involves fixing the cells, staining the intracellular lipid droplets with a saturated solution of Oil Red O, and then eluting the dye from the stained lipid droplets. The concentration of the eluted dye is then measured by spectrophotometry at a wavelength of approximately 510-520 nm.^{[3][4]} This provides a quantitative measure of the lipid content, which can be normalized to cell number or protein content for accurate comparisons between different experimental conditions.

Experimental Protocols

Materials and Reagents

- Preadipocyte cell line (e.g., 3T3-L1)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Adipogenesis-inducing reagents (e.g., insulin, dexamethasone, IBMX)
- Phosphate-Buffered Saline (PBS)
- Formalin (10%) for fixation
- Oil Red O powder (Sigma-Aldrich, Cat# O0625 or equivalent)
- Isopropanol (100% and 60%)
- Optional: Hematoxylin for counterstaining
- Multi-well cell culture plates (e.g., 12-well or 24-well)

Solutions Preparation

- Oil Red O Stock Solution (0.35% w/v): Dissolve 0.35 g of Oil Red O powder in 100 ml of 100% isopropanol. Stir for a minimum of 1 hour to ensure complete dissolution. Filter the solution through a 0.2 μ m filter. This stock solution is stable at room temperature.^[7]
- Oil Red O Working Solution: To prepare the working solution, mix 6 parts of the Oil Red O Stock Solution with 4 parts of distilled water (e.g., 6 ml of stock and 4 ml of water). Allow the solution to sit at room temperature for 20 minutes, then filter through a 0.2 μ m filter to remove any precipitate. The working solution should be freshly prepared and used within 2 hours.^{[7][8]}

Protocol for Oil Red O Staining of Cultured Adipocytes

This protocol is optimized for cells cultured in 12-well plates. Adjust volumes accordingly for other plate formats.

- Induction of Adipogenesis:

- Plate preadipocytes in a 12-well plate and culture until they reach confluence.
- Two days post-confluence, induce differentiation by replacing the growth medium with an adipogenesis induction medium containing appropriate inducers (e.g., MDI: 0.5 mM IBMX, 1 μ M dexamethasone, and 1 μ g/mL insulin).
- After 2-3 days, replace the induction medium with an adipocyte maintenance medium (e.g., medium containing 1 μ g/mL insulin).
- Continue to culture the cells for an additional 10-14 days, replacing the medium every 2-3 days, to allow for lipid droplet accumulation.^[7]
- Fixation:
 - Carefully aspirate the culture medium.
 - Gently wash the cells once with 1 ml of PBS.
 - Add 1 ml of 10% formalin to each well and incubate for at least 1 hour at room temperature to fix the cells.^[7]
- Staining:
 - Remove the formalin and wash the cells twice with distilled water.
 - Remove the water and add 1 ml of 60% isopropanol to each well for 5 minutes.^{[7][8]}
 - Aspirate the 60% isopropanol and add 1 ml of the freshly prepared Oil Red O working solution to each well, ensuring the entire surface is covered.
 - Incubate at room temperature for 15-30 minutes.^{[3][8][9]}
- Washing:
 - Aspirate the Oil Red O working solution.
 - Wash the cells 2-3 times with distilled water until the excess stain is removed. Be gentle to avoid detaching the cells.^{[8][9]}

- The cells can now be visualized under a microscope. Lipid droplets will appear as red-orange droplets within the cells.

Quantification of Lipid Accumulation

- Dye Elution:
 - After the final wash, aspirate all the water from the wells and allow the plate to dry completely.
 - Add 500 µl of 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.[9]
 - Incubate the plate on a shaker for 15 minutes to ensure complete elution of the dye.[9]
- Spectrophotometric Measurement:
 - Transfer 100-200 µl of the isopropanol eluate from each well to a new 96-well plate.
 - Measure the absorbance at a wavelength between 510 nm and 520 nm using a microplate reader.[3]
 - Use 100% isopropanol as a blank. The absorbance reading is directly proportional to the amount of lipid accumulated in the cells.

Data Presentation

For accurate interpretation, the absorbance values should be normalized. This can be done by determining the cell number or total protein content in parallel wells.

Table 1: Optimization of Oil Red O Staining Protocol

This table presents data adapted from a study optimizing the Oil Red O staining protocol for 3T3-L1 adipocytes, demonstrating the effect of different staining parameters on the final absorbance reading.

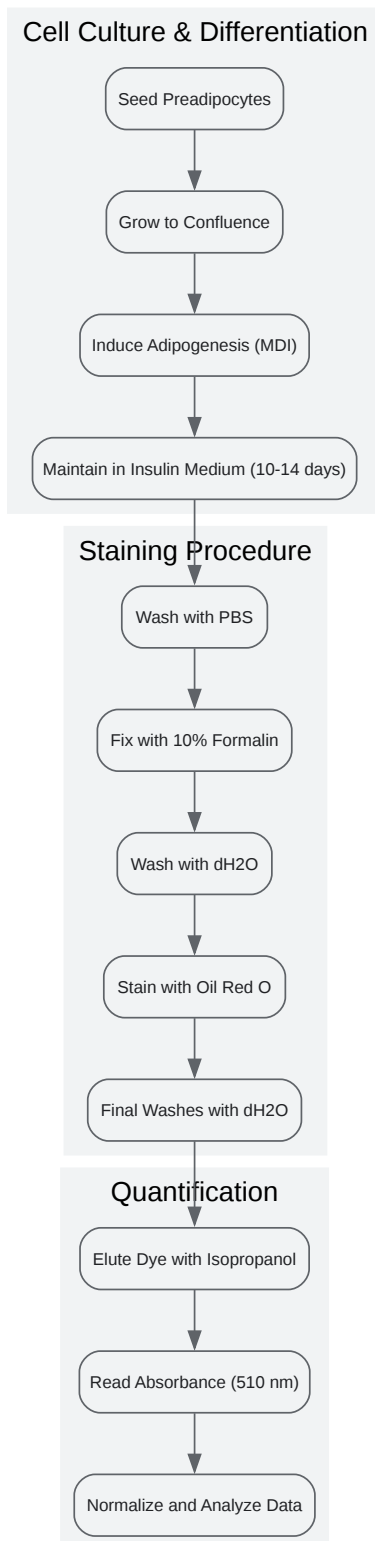
Staining Parameter	Condition 1	Condition 2	Condition 3	Optimal Condition
Oil Red O Concentration	0.03%	0.1%	0.3%	0.2%
Staining Duration (min)	15	60	90	30
Eluate Volume (μl)	50	100	150	200
Resulting Absorbance (OD at 510 nm)	Lower Linearity	Variable	High Background	Best Linearity ($R^2 = 0.972$)[3]

Note: The values in this table are illustrative of the optimization process described in the cited literature. Researchers should optimize these parameters for their specific cell type and experimental setup.

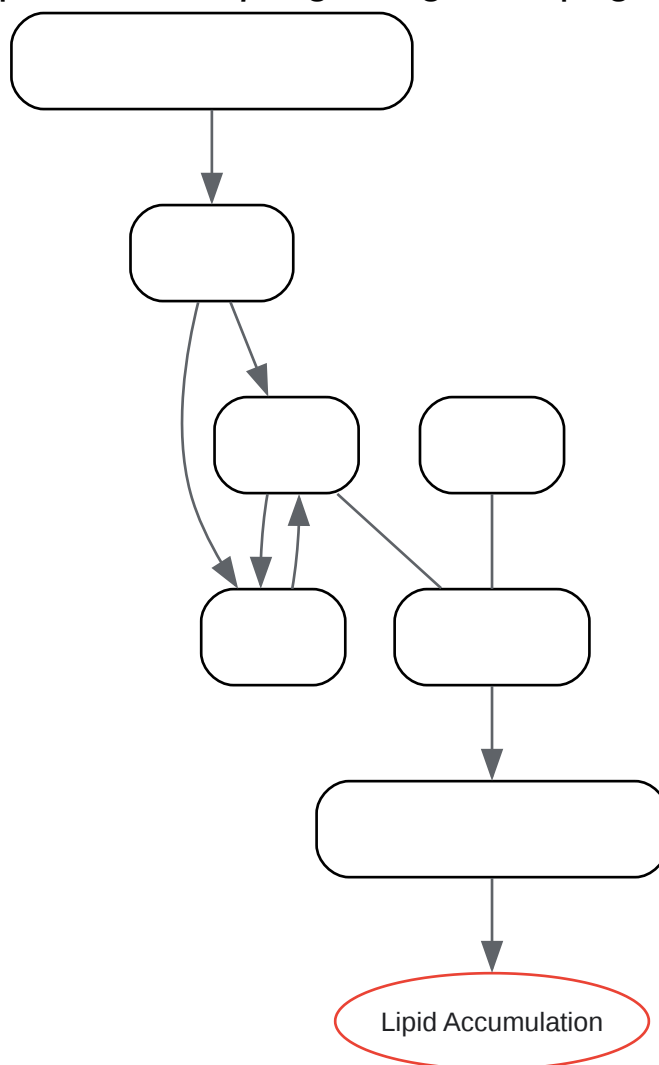
Visualizations

Diagram 1: Experimental Workflow for Oil Red O Staining and Quantification

Experimental Workflow for Oil Red O Staining

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Caption: Workflow of adipocyte staining and quantification.

Diagram 2: Simplified PPAR γ Signaling Pathway in AdipogenesisSimplified PPAR γ Signaling in Adipogenesis[Click to download full resolution via product page](#)

Caption: Key transcription factors in adipogenesis.

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